![molecular formula C15H12FNO3 B4176460 N-(4-fluorophenyl)-2-(3-formylphenoxy)acetamide](/img/structure/B4176460.png)
N-(4-fluorophenyl)-2-(3-formylphenoxy)acetamide
Overview
Description
N-(4-fluorophenyl)-2-(3-formylphenoxy)acetamide, commonly known as FFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FFA is a white to off-white crystalline powder that is soluble in organic solvents and has a molecular weight of 315.3 g/mol.
Scientific Research Applications
Synthesis and Chemical Characterization
- Novel acetamides like N-(4-fluorophenyl)-2-(3-formylphenoxy)acetamide are synthesized using primary compounds, with their structures identified through elemental analysis and various spectroscopic methods (Yang Man-li, 2008).
Applications in Drug Synthesis
- Compounds like N-(4-fluorophenyl)-2-(3-formylphenoxy)acetamide serve as intermediates in the synthesis of pharmaceuticals, for instance in the natural synthesis of antimalarial drugs (Deepali B Magadum & G. Yadav, 2018).
Potential as Pesticides
- Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds similar to N-(4-fluorophenyl)-2-(3-formylphenoxy)acetamide, have been characterized as potential pesticides, highlighting their application in agriculture (E. Olszewska, S. Pikus & B. Tarasiuk, 2008).
Anticancer, Anti-Inflammatory, and Analgesic Activities
- Some derivatives of 2-(substituted phenoxy) acetamide, which include molecules structurally related to N-(4-fluorophenyl)-2-(3-formylphenoxy)acetamide, exhibit potential as anticancer, anti-inflammatory, and analgesic agents, demonstrating their therapeutic applications (P. Rani, D. Pal, R. Hegde & S. R. Hashim, 2014).
Potential in Radiopharmaceuticals
- Similar compounds have been evaluated as radioligands for peripheral benzodiazepine receptors, indicating the potential use of N-(4-fluorophenyl)-2-(3-formylphenoxy)acetamide in diagnostic imaging and radiopharmaceutical applications (Ming-Rong Zhang et al., 2003).
Role in Immune Response Modulation
- Compounds like N-(4-fluorophenyl)-2-(3-formylphenoxy)acetamide have been studied for their ability to modulate immune responses, particularly in enhancing the reactivity of certain lymphoid cell populations affected by tumor growth (B. S. Wang et al., 2004).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-(3-formylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c16-12-4-6-13(7-5-12)17-15(19)10-20-14-3-1-2-11(8-14)9-18/h1-9H,10H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMAHQAXKMJJMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(3-formylphenoxy)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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